trans-1,2-Dichloroethylene (CAS 156-60-5) is a highly volatile, chlorinated aliphatic hydrocarbon widely utilized as a precision cleaning solvent and a versatile C2 building block in organic synthesis. Characterized by its low boiling point (48°C), high vapor pressure, and potent solvency, it excels at dissolving heavy greases, fluxes, and oils in critical manufacturing workflows. While flammable in its pure state, it is most commonly procured as the core active cleaning agent in non-flammable azeotropic blends with hydrofluoroethers (HFEs) or hydrofluorocarbons (HFCs). In these formulations, trans-1,2-dichloroethylene provides the aggressive cleaning power necessary for aerospace, medical device, and electronics manufacturing, serving as a critical, EPA SNAP-approved replacement for legacy ozone-depleting and highly toxic chlorinated solvents [1].
Procuring generic '1,2-dichloroethylene' (an undefined mixture of cis and trans isomers) or substituting with other chlorinated solvents introduces severe process liabilities. The cis isomer boils at 60°C, compared to 48°C for the trans isomer; using an isomeric mixture leads to unpredictable evaporation rates, variable vapor degreasing cycle times, and potential residue formation on sensitive components[1]. Furthermore, attempting to substitute trans-1,2-dichloroethylene with legacy solvents like trichloroethylene (TCE) drastically alters the occupational safety profile, requiring stringent and costly engineering controls due to vastly lower permissible exposure limits [2]. Finally, in chemical synthesis, substituting trans-1,2-dichloroethylene with other dihaloalkanes often results in a loss of stereocontrol and high rates of unwanted double-coupling during palladium-catalyzed reactions [3].
For precision cleaning and vapor degreasing, the trans isomer of 1,2-dichloroethylene is heavily favored over the cis isomer due to its distinct thermal profile. trans-1,2-Dichloroethylene exhibits a boiling point of 48°C and a high vapor pressure of approximately 336 mmHg at 25°C, compared to the cis isomer's boiling point of 60°C and lower vapor pressure [1]. This lower boiling point and higher volatility ensure rapid, residue-free evaporation from intricate electronic or aerospace components, minimizing cycle times in industrial vapor degreasers.
| Evidence Dimension | Boiling point and vapor pressure |
| Target Compound Data | trans-1,2-DCE: 48°C boiling point (Vapor pressure ~336 mmHg at 25°C) |
| Comparator Or Baseline | cis-1,2-DCE: 60°C boiling point (Vapor pressure ~201 mmHg at 25°C) |
| Quantified Difference | 12°C lower boiling point and >65% higher vapor pressure for the trans isomer. |
| Conditions | Standard atmospheric pressure, precision cleaning applications. |
The lower boiling point allows for faster drying times and reduces thermal stress on sensitive electronic components during continuous vapor degreasing.
As environmental and safety regulations phase out legacy chlorinated solvents, trans-1,2-dichloroethylene serves as an EPA SNAP-approved alternative with a vastly superior safety profile. The American Conference of Governmental Industrial Hygienists (ACGIH) sets the Threshold Limit Value (TLV) for trans-1,2-dichloroethylene at 200 ppm (8-hour TWA) [1]. In stark contrast, benchmark legacy solvents like trichloroethylene (TCE) and perchloroethylene have strict TLVs of 10 ppm and 25 ppm, respectively. This order-of-magnitude difference in permissible exposure provides a critical margin of safety for industrial scale-up.
| Evidence Dimension | ACGIH Threshold Limit Value (TLV) |
| Target Compound Data | trans-1,2-DCE: 200 ppm (8-hr TWA) |
| Comparator Or Baseline | Trichloroethylene (TCE): 10 ppm (8-hr TWA) |
| Quantified Difference | 20-fold higher permissible exposure limit for trans-1,2-DCE. |
| Conditions | Workplace air concentration monitoring (8-hour Time-Weighted Average). |
Enables regulatory compliance and reduces the need for extreme engineering controls required when handling highly toxic legacy solvents.
While trans-1,2-dichloroethylene is flammable on its own, it is uniquely suited for formulation into non-flammable azeotropes with hydrofluoroethers (HFEs). Because it forms true azeotropes (e.g., blending with HFE-7100), the resulting fluid maintains a constant liquid and vapor composition at its boiling point [1]. This prevents the flammable trans-1,2-dichloroethylene from fractionating and concentrating in the vapor phase during continuous degreasing cycles, a stability that cannot be achieved with simple, non-azeotropic solvent mixtures.
| Evidence Dimension | Vapor-liquid phase composition stability |
| Target Compound Data | trans-1,2-DCE/HFE azeotropes: Constant composition at boiling point |
| Comparator Or Baseline | Simple solvent mixtures: Fractionation and concentration of flammable components |
| Quantified Difference | Zero compositional drift during boiling/condensation cycles. |
| Conditions | Continuous vapor degreasing equipment. |
Guarantees that the solvent remains non-flammable and consistent in solvency power throughout extended industrial use and recycling.
In organic synthesis, trans-1,2-dichloroethylene is a highly valuable C2 building block for constructing conjugated dienes and enynes. Under palladium catalysis (e.g., Suzuki or Sonogashira conditions), trans-1,2-dichloroethylene exhibits exceptional chemoselectivity, undergoing monocoupling at room temperature to yield stereopure vinyl chlorides (often >80% yield)[1]. Even with low equivalents of the dihalide, double coupling is suppressed due to the lower-energy transition state for the initial oxidative addition, distinguishing its reactivity from other dihaloethylenes.
| Evidence Dimension | Monocoupling yield and stereoretention |
| Target Compound Data | trans-1,2-DCE: >80% yield of monocoupled vinyl chloride at room temperature |
| Comparator Or Baseline | Standard dihaloalkanes: Prone to double coupling or requiring elevated temperatures |
| Quantified Difference | Near-complete suppression of double coupling at room temperature. |
| Conditions | Palladium-catalyzed cross-coupling (e.g., Pd(PPh3)2Cl2). |
Provides synthetic chemists with a reliable, high-yield route to stereodefined vinyl chlorides without the waste and purification challenges of over-coupled byproducts.
Due to its low boiling point (48°C) and high vapor pressure, trans-1,2-dichloroethylene is the optimal choice for defluxing printed circuit boards and cleaning intricate aerospace components where rapid, residue-free evaporation is mandatory to maintain production throughput [1].
It is the preferred active solvency agent for chemical formulators creating drop-in replacements for legacy Novec fluids. By blending trans-1,2-dichloroethylene with hydrofluoroethers (HFEs), manufacturers achieve stable, non-flammable azeotropes that retain aggressive cleaning power without compositional drift [1].
trans-1,2-Dichloroethylene is prioritized by synthetic chemists as a C2 building block in palladium-catalyzed cross-coupling reactions. Its unique ability to undergo room-temperature monocoupling without unwanted double-coupling makes it ideal for synthesizing complex conjugated dienes and enynes [2].
Flammable;Irritant